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yloxy)methyl)benzaldehyde

Cat. No.: B1397412

Introduction

4-((Pyridin-2-yloxy)methyl)benzaldehyde is a versatile bifunctional building block
increasingly utilized in the discovery and development of novel agrochemicals. Its unique
structure, incorporating a reactive aldehyde group and a biologically active pyridin-2-yloxy
moiety, makes it a valuable scaffold for the synthesis of a diverse range of potential fungicides,
herbicides, and insecticides. The pyridine ring is a well-established pharmacophore in many
commercial pesticides, and its combination with a benzaldehyde core allows for the
straightforward introduction of various toxophoric groups through reactions such as
condensation, oxidation, and reduction. This document provides detailed application notes and
experimental protocols for researchers, scientists, and drug development professionals working
with this promising intermediate.

Key Applications

The primary application of 4-((Pyridin-2-yloxy)methyl)benzaldehyde in agrochemical
research lies in its use as a starting material for the synthesis of compounds with potential
pesticidal properties. The aldehyde functionality serves as a convenient handle for
derivatization, enabling the creation of compound libraries for high-throughput screening.
Research has demonstrated that derivatives of this molecule exhibit significant biological
activity against a range of agricultural pests and pathogens.
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ble 1: icidal Activity of Selected Derivati

. Reference Reference
Compound ID Target Fungi EC50 (mglL) .
Fungicide EC50 (mgl/L)
Puccinia sorghi
T33 0.60 Tebuconazole 1.65
(Corn Rust)
Cabbage Downy ) )
9 ) 0.19 Diflumetorim -
Mildew (CDM)
Flumorph -
Cyazofamid -
T18 Puccinia sorghi 0.93 Diflumetorim -
Tebuconazole -
Flusilazole -
Erysiphe
Y '_O _ 1.24
graminis
Southern Corn
J 2.16 Diflumetorim 53.26
Rust (SCR)
Propiconazole 3.92
HNPC-A9229* Puccinia sorghi 0.16 Diflumetorim -

Tebuconazole

Flusilazole

Isopyrazam

Erysiphe

graminis

1.14

Note: While these compounds contain a pyridin-2-yloxy moiety, they are derivatives of a

pyrimidinamine scaffold and may not be directly synthesized from 4-((Pyridin-2-

yloxy)methyl)benzaldehyde. They do, however, highlight the fungicidal potential of the

pyridin-2-yloxy group.[1]
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Table 2: Insecticidal and Ovicidal Activity of Oxime Ester

Derivatives
Referenc
o Concentr Referenc
Compoun Target Activity . . e
ation % Activity e %
dID Pest Type Compoun .
(ng/mL) d Activity
Myzus Pyriproxyfe
5j Y ) Insecticidal 600 87.5 yriproxy 68.3
persicae n
Myzus Pyriproxyfe
5q Y ) Insecticidal 600 73.6 yriproxy <70
persicae n
Myzus Pyriproxyfe
5s Y ] Insecticidal 600 72.8 yrproxy <70
persicae n
) Helicoverp o
5j ) Ovicidal 600 100 - -
a armigera
Helicoverp o
50 ) Ovicidal 600 100 - -
a armigera
Helicoverp o
5p ) Ovicidal 600 100 - -
a armigera
Helicoverp .
5q ) Ovicidal 600 100 - -
a armigera
Helicoverp o
5s ) Ovicidal 600 100 - -
a armigera

Note: These oxime ester derivatives were synthesized from a metabolite analogue, 4-(2-(2-
pyridinyloxy)ethoxy)benzaldehyde, demonstrating the utility of the core structure in generating
potent insecticides.[2]

Table 3: Herbicidal Activity of Related Aryloxyacetic Acid
Derivatives
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Pre-
Compound Target . Commercial Commercial
Ki (uM) . . emergence
ID Enzyme Herbicide Ki (uM) L
Activity
112 AtHPPD 0.011 Mesotrione 0.013
123 AtHPPD 0.012 Mesotrione 0.013
Slightly better
14 AtHPPD - Mesotrione - than

mesotrione

Note: These compounds are aryloxyacetic acid derivatives designed as HPPD inhibitors and
contain a pyridine ring, indicating the potential for developing herbicides from pyridine-based
scaffolds.[3]

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis and evaluation of
agrochemicals derived from 4-((Pyridin-2-yloxy)methyl)benzaldehyde.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes a general method for the condensation of 4-((Pyridin-2-
yloxy)methyl)benzaldehyde with various amines to form Schiff base derivatives, a common
strategy for introducing diverse functional groups.

o Materials:

o 4-((Pyridin-2-yloxy)methyl)benzaldehyde

[e]

Substituted aniline or other primary amine (1.0 eq)

o

Ethanol (or other suitable solvent)

[¢]

Glacial acetic acid (catalytic amount)

[¢]

Sodium sulfate (anhydrous)
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o Standard laboratory glassware and magnetic stirrer

e Procedure:

o Dissolve 4-((Pyridin-2-yloxy)methyl)benzaldehyde (1.0 eq) in ethanol in a round-bottom
flask.

o Add the substituted aniline (1.0 eq) to the solution.
o Add a few drops of glacial acetic acid as a catalyst.

o Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature.
o If a precipitate forms, filter the solid product and wash with cold ethanol.
o If no precipitate forms, reduce the solvent volume under reduced pressure.

o The crude product can be purified by recrystallization from a suitable solvent (e.g.,
ethanol, methanol).

o Dry the purified product under vacuum.

o Characterize the final product using appropriate analytical techniques (*H NMR, 13C NMR,
FT-IR, and Mass Spectrometry).

Protocol 2: Synthesis of Oxime and Oxime Ether Derivatives

This protocol outlines the synthesis of oxime derivatives from the aldehyde, followed by their
conversion to oxime ethers, which have shown insecticidal activity.[2]

o Part A: Synthesis of 4-((Pyridin-2-yloxy)methyl)benzaldehyde Oxime
o Materials:

» 4-((Pyridin-2-yloxy)methyl)benzaldehyde
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» Hydroxylamine hydrochloride (1.1 eq)
» Sodium acetate or pyridine (as a base, 1.1 eq)

= Ethanol/water mixture

o Procedure:

Dissolve 4-((Pyridin-2-yloxy)methyl)benzaldehyde in an ethanol/water mixture.
» Add hydroxylamine hydrochloride and sodium acetate.
= Stir the mixture at room temperature or gentle reflux for 1-3 hours, monitoring by TLC.

= After the reaction is complete, cool the mixture and add cold water to precipitate the
oxime.

» Filter the solid, wash with water, and dry.

e Part B: Synthesis of Oxime Ether Derivatives

o Materials:

4-((Pyridin-2-yloxy)methyl)benzaldehyde oxime

Appropriate alkyl or aryl halide (e.g., substituted benzyl bromide) (1.0 eq)

A suitable base (e.g., sodium hydride, potassium carbonate)

Anhydrous solvent (e.g., DMF, THF)

o Procedure:
» To a solution of the oxime in the anhydrous solvent, add the base portion-wise at 0°C.
= Stir the mixture for 30 minutes at room temperature.

» Add the alkyl/aryl halide and continue stirring at room temperature or with gentle heating
until the reaction is complete (monitored by TLC).
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= Quench the reaction with water and extract the product with a suitable organic solvent
(e.g., ethyl acetate).

» Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

» Purify the crude product by column chromatography.
Protocol 3: In-vitro Fungicidal Activity Assay

This protocol describes a general method for evaluating the fungicidal activity of synthesized
compounds against various phytopathogenic fungi.[4]

e Materials:
o Synthesized test compounds
o A selection of phytopathogenic fungi (e.g., Puccinia sorghi, Rhizoctonia solani)
o Potato Dextrose Agar (PDA) medium
o Sterile petri dishes
o Commercial fungicide as a positive control (e.g., Tebuconazole)
o Solvent for dissolving compounds (e.g., DMSO)
o Incubator

e Procedure:

o

Prepare stock solutions of the test compounds and the positive control in DMSO.

[e]

Prepare PDA medium and autoclave to sterilize.

o

Cool the PDA to 45-50°C and add the test compounds at the desired final concentration
(e.g., 30 mg/L). Also, prepare control plates with DMSO only.

o

Pour the amended PDA into sterile petri dishes and allow them to solidify.
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o Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from an
actively growing culture of the target fungus.

o Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

o Measure the radial growth of the fungal colony at regular intervals until the colony in the
control plate reaches the edge of the dish.

o Calculate the percentage of inhibition of mycelial growth using the formula: Inhibition (%) =
[(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control
plates and dt is the average diameter of the fungal colony in the treated plates.

o Determine the EC50 value (the concentration that inhibits 50% of the fungal growth) by
testing a range of concentrations and using probit analysis.

Visualizations

Diagram 1: General Synthetic Pathway for Agrochemicals from 4-((Pyridin-2-
yloxy)methyl)benzaldehyde
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Click to download full resolution via product page

Caption: Synthetic routes from the building block.

Diagram 2: Workflow for Agrochemical Discovery
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Caption: Agrochemical discovery and development workflow.
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Diagram 3: Potential Herbicidal Mode of Action
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Caption: HPPD inhibition as a herbicidal mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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